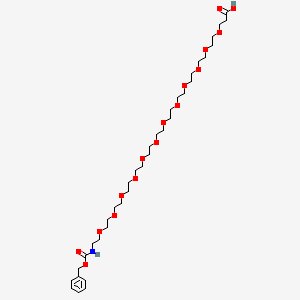

Cbz-NH-PEG12-C2-acid

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H61NO16/c37-34(38)6-8-40-10-12-42-14-16-44-18-20-46-22-24-48-26-28-50-30-31-51-29-27-49-25-23-47-21-19-45-17-15-43-13-11-41-9-7-36-35(39)52-32-33-4-2-1-3-5-33/h1-5H,6-32H2,(H,36,39)(H,37,38) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVKANAHNXOWXKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H61NO16 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

751.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Cbz-NH-PEG12-C2-acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cbz-NH-PEG12-C2-acid is a heterobifunctional linker commonly employed in the synthesis of complex biomolecules, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). As a PEG-based linker, it connects a ligand for a target protein with a ligand for an E3 ubiquitin ligase, facilitating the targeted degradation of proteins.[1][2][3][4][5][6][7][8][9][10][11][12] The physicochemical properties of this linker are critical as they influence the solubility, permeability, and overall pharmacokinetic profile of the resulting PROTAC molecule. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and visual representations of its structure and characterization workflows.

Physicochemical Data

Table 1: General Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₃₅H₆₁NO₁₆ | [3] |

| Molecular Weight | 751.86 g/mol | [3] |

| CAS Number | 1334177-88-6 | [3] |

| Appearance | Varies (often solid or oil) | [13] |

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Method/Source |

| logP | -0.8 to -1.2 | Computational models |

| pKa (Carboxylic Acid) | ~4.5 | Based on similar aliphatic carboxylic acids |

| Aqueous Solubility | High | Inferred from the PEG12 chain |

Chemical Structure and Workflow Diagrams

Visualizing the structure and experimental processes is crucial for a deeper understanding. The following diagrams were generated using the Graphviz DOT language.

References

- 1. tandfonline.com [tandfonline.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | PROTAC Linker | TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. amsbio.com [amsbio.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Cbz-NH-PEG3-C2-acid | TargetMol [targetmol.com]

- 8. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

- 10. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]

- 11. This compound - CAS:1334177-88-6 - KKL Med Inc. [kklmed.com]

- 12. purepeg.com [purepeg.com]

- 13. Cbz-NH-PEG2-C2-acid | 1347750-76-8 | Benchchem [benchchem.com]

The Role of Cbz-NH-PEG12-C2-acid in PROTAC Technology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the targeted degradation of disease-causing proteins. This is achieved by co-opting the cell's natural ubiquitin-proteasome system. A PROTAC molecule is a heterobifunctional entity composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that tethers them. The linker is a critical determinant of a PROTAC's efficacy, profoundly influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase). This guide provides a comprehensive technical overview of the Cbz-NH-PEG12-C2-acid linker, a polyethylene (B3416737) glycol (PEG)-based component, and its role in the mechanism of action of PROTACs.

The Core Mechanism of PROTAC Action

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome. The linker plays a pivotal role in this process by dictating the distance and relative orientation of the POI and the E3 ligase within the ternary complex.

The this compound linker is characterized by a 12-unit polyethylene glycol chain, providing a significant degree of flexibility and hydrophilicity. The terminal carboxybenzyl (Cbz)-protected amine and carboxylic acid moieties serve as versatile chemical handles for the sequential and controlled conjugation to the E3 ligase and POI ligands, respectively.

Physicochemical and Pharmacokinetic Implications of the PEG12 Linker

The incorporation of a 12-unit PEG linker, such as in this compound, has significant consequences for the resulting PROTAC's properties. The hydrophilic nature of the PEG chain can enhance the aqueous solubility of the often large and hydrophobic PROTAC molecule, which is a critical factor for bioavailability. Furthermore, PEG linkers can influence cell permeability and the overall pharmacokinetic profile of the PROTAC. While longer PEG chains increase hydrophilicity, an optimal balance must be struck to ensure efficient passage across the cell membrane.

Data Presentation: The Impact of Linker Length on PROTAC Efficacy

Table 1: Illustrative Degradation Potency and Efficacy of PEGylated PROTACs

| Target Protein | E3 Ligase Recruited | Linker (PEG units) | DC50 (nM) | Dmax (%) |

| BRD4 | VHL | 3 | 25 | ~90 |

| BRD4 | VHL | 5 | 10 | >95 |

| BRD4 | VHL | 8 | 30 | ~85 |

| BTK | Cereblon | 4 | 50 | ~80 |

| BTK | Cereblon | 8 | 15 | >90 |

| BTK | Cereblon | 12 | 25 | ~95 |

Note: This data is representative and compiled from various sources to illustrate the general trend of linker length dependency. DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are highly dependent on the specific target, ligands, and cell line used.

Table 2: Illustrative Physicochemical Properties of PEGylated PROTACs

| PROTAC (Target-Linker-E3 Ligand) | Molecular Weight (Da) | Calculated LogP | Aqueous Solubility (µg/mL) |

| Generic BRD4-(PEG3)-VHL | ~850 | 3.5 | <10 |

| Generic BRD4-(PEG8)-VHL | ~1070 | 2.8 | 25 |

| Generic BRD4-(PEG12)-VHL | ~1290 | 2.1 | 50 |

Note: This table provides an estimation of how increasing the PEG linker length can influence key physicochemical properties.

Signaling Pathways and Experimental Workflows

The mechanism of action of a PROTAC utilizing the this compound linker can be dissected through a series of well-defined experimental workflows. These protocols are essential for characterizing the efficacy and mechanism of any novel PROTAC.

PROTAC-Mediated Protein Degradation Pathway

The fundamental mechanism of action of a PROTAC involves hijacking the ubiquitin-proteasome system. The this compound linker is instrumental in correctly positioning the target protein and the E3 ligase to facilitate this process.

PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Characterization

A systematic approach is required to validate the activity of a PROTAC synthesized with the this compound linker. This involves a series of in vitro and cell-based assays.

A typical workflow for PROTAC evaluation.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to characterize a PROTAC synthesized with the this compound linker.

PROTAC Synthesis via Amide Coupling

This protocol outlines a general procedure for the synthesis of a PROTAC using this compound.

-

Amide Coupling of Linker to E3 Ligase Ligand:

-

Dissolve the amine-containing E3 ligase ligand (1.0 eq) and this compound (1.1 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Add a peptide coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq).

-

Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen) for 4-6 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the Cbz-protected linker-E3 ligand conjugate.

-

-

Cbz Deprotection:

-

Dissolve the Cbz-protected intermediate in a suitable solvent (e.g., methanol (B129727) or ethanol).

-

Add a palladium catalyst, such as 10% Pd/C.

-

Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by LC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield the deprotected amine.

-

-

Final Amide Coupling to POI Ligand:

-

Dissolve the deprotected linker-E3 ligand conjugate (1.0 eq) and the carboxylic acid-containing POI ligand (1.1 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (2.0 eq).

-

Stir the reaction at room temperature for 4-6 hours, monitoring by LC-MS.

-

Upon completion, purify the final PROTAC molecule by preparative reverse-phase HPLC.

-

Characterize the final product by LC-MS and NMR.

-

Western Blot for Protein Degradation

This is a fundamental assay to quantify the reduction in the levels of the target protein.

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts and separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

-

Incubate with a primary antibody for a loading control (e.g., GAPDH or β-actin).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.

-

Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

SPR can be used to measure the binding affinities and kinetics of the binary and ternary complexes.

-

Immobilization:

-

Immobilize the biotinylated E3 ligase (e.g., VHL or Cereblon complex) onto a streptavidin-coated sensor chip.

-

-

Binary Binding Analysis:

-

Inject a series of concentrations of the PROTAC over the sensor surface to determine the binding affinity (KD) of the PROTAC for the E3 ligase.

-

In a separate experiment, inject a series of concentrations of the target protein to assess non-specific binding.

-

-

Ternary Complex Formation Analysis:

-

Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.

-

Inject these solutions over the E3 ligase-immobilized surface.

-

The resulting sensorgrams will reflect the formation of the ternary complex.

-

Fit the data to a suitable binding model to determine the affinity of the ternary complex.

-

Calculate the cooperativity factor (α) to understand the stability of the ternary complex.

-

Conclusion

The this compound linker is a valuable tool in the design and synthesis of PROTACs. Its 12-unit PEG chain offers a balance of flexibility and hydrophilicity that can be advantageous for optimizing the degradation of specific target proteins. The bifunctional nature of this linker allows for a controlled and modular synthetic approach. While the optimal linker is highly dependent on the specific target protein and E3 ligase pair, the principles and experimental protocols outlined in this guide provide a robust framework for the rational design and evaluation of novel PROTACs incorporating this and similar PEG-based linkers. The continued exploration of linkerology will undoubtedly lead to the development of more potent and selective PROTAC-based therapeutics.

In-Depth Technical Guide to Cbz-NH-PEG12-C2-acid: A Key Linker in Proteolysis-Targeting Chimeras (PROTACs)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis applications, and biological mechanism of Cbz-NH-PEG12-C2-acid, a heterobifunctional linker integral to the development of Proteolysis-Targeting Chimeras (PROTACs). This document details its physicochemical characteristics, provides a representative experimental protocol for its use in PROTAC synthesis, and illustrates the fundamental biological pathways and experimental workflows involved.

Core Compound Specifications

This compound is a valuable tool in drug discovery, serving as a flexible polyethylene (B3416737) glycol (PEG) spacer to connect a target protein-binding ligand and an E3 ubiquitin ligase-recruiting ligand. The Cbz (carbobenzyloxy) protecting group on the amine terminus and the terminal carboxylic acid provide orthogonal handles for a sequential and controlled synthesis of PROTAC molecules.

| Property | Value |

| CAS Number | 1334177-88-6 |

| Molecular Weight | 751.86 g/mol |

| Molecular Formula | C₃₅H₆₁NO₁₆ |

| Purity | Typically ≥95% |

| Appearance | Colorless to off-white oil or viscous liquid |

| Solubility | Soluble in organic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO). |

| Storage Conditions | Store at -20°C for long-term stability. For short-term use, it can be stored at 2-8°C. The compound should be kept sealed and dry. |

PROTAC-Mediated Protein Degradation Pathway

PROTACs leverage the cell's own ubiquitin-proteasome system to induce the degradation of a target protein. The process is catalytic, with a single PROTAC molecule capable of facilitating the degradation of multiple target protein molecules.

The Architect's Blueprint: An In-depth Technical Guide to PROTAC Technology and the Central Role of Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-based inhibition to a catalytic, event-driven mechanism of action.[1] These heterobifunctional molecules co-opt the cell's endogenous ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs), offering a powerful strategy to target proteins previously considered "undruggable."[2][3] A PROTAC molecule is elegantly composed of three key moieties: a ligand that binds the target protein, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two elements.[4][5] While the choice of ligands dictates the target and the recruited E3 ligase, the linker is far from a passive spacer. It is a critical determinant of a PROTAC's efficacy, selectivity, and overall drug-like properties.[6][7] This technical guide provides a comprehensive exploration of PROTAC technology with a deep dive into the science and strategy of linker design, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

The PROTAC Mechanism of Action: A Catalytic Cycle of Degradation

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase, thereby hijacking the cellular machinery for protein degradation.[3][8] This process unfolds in a series of orchestrated steps:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and an E3 ligase (commonly Cereblon (CRBN) or von Hippel-Lindau (VHL)), forming a crucial ternary complex (POI-PROTAC-E3 ligase).[9][10] The stability and conformation of this complex are paramount for the efficiency of the subsequent steps.[9]

-

Ubiquitination: The induced proximity within the ternary complex allows the E3 ligase to catalyze the transfer of ubiquitin from a charged E2 conjugating enzyme to accessible lysine (B10760008) residues on the surface of the POI.[3][11]

-

Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, which unfolds and degrades the target protein into small peptides.[4][12]

-

Recycling: Following the degradation of the POI, the PROTAC molecule is released and can engage in another cycle of binding and degradation, acting in a catalytic manner.[3][12]

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

The Linker: More Than Just a Connection

The linker is a pivotal component that dictates the overall success of a PROTAC.[7][13] Its length, composition, rigidity, and attachment points to the two ligands profoundly influence the formation and stability of the ternary complex, as well as the physicochemical properties of the entire molecule.[9][14]

Linker Composition and Properties

PROTAC linkers are typically classified based on their chemical composition and flexibility.[9]

-

Flexible Linkers: The most commonly employed linkers are flexible chains, primarily composed of alkyl or polyethylene (B3416737) glycol (PEG) units.[6]

-

Alkyl Chains: These provide significant conformational freedom, allowing the PROTAC to adopt various orientations to facilitate ternary complex formation.[9] However, their hydrophobic nature can negatively impact solubility.

-

Polyethylene Glycol (PEG) Chains: The ether oxygens in PEG linkers impart hydrophilicity, which can improve solubility and other drug-like properties.[7][9]

-

-

Rigid Linkers: More rigid linkers, incorporating elements like piperazine, piperidine, or triazole rings, can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation.[6] This can reduce the entropic penalty of binding.

-

"Smart" Linkers: These are more advanced linkers that can be, for example, photo-switchable, allowing for spatiotemporal control of PROTAC activity.[9]

The chemical makeup of the linker also influences the "chameleon effect," where a flexible linker can adopt a more compact, less polar conformation in the hydrophobic environment of a cell membrane and a more extended, polar conformation in the aqueous cytoplasm.[9]

The Critical Role of Linker Length and Attachment Points

The length of the linker is a parameter that must be empirically optimized for each specific POI and E3 ligase pair.[9][15]

-

Too Short: A linker that is too short may lead to steric clashes, preventing the simultaneous binding of the POI and E3 ligase.[15]

-

Too Long: An excessively long linker may not effectively bring the two proteins into sufficiently close proximity for efficient ubiquitination, leading to reduced degradation.[15]

The points at which the linker is attached to the POI and E3 ligase ligands, known as the "exit vectors," are also crucial.[9] The linker should be attached at a solvent-exposed region of the ligand that does not interfere with its binding to the target protein or E3 ligase.[9][14]

Quantitative Data on PROTACs and Linkers

The following tables summarize key quantitative data from published studies, illustrating the impact of linker properties on PROTAC performance.

Table 1: Impact of Linker Length on BRD4 Degradation

| PROTAC | E3 Ligase Ligand | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |

| dBET1 | Pomalidomide (CRBN) | PEG | 10 | ~1.8 | >95 | [16] |

| ARV-825 | Pomalidomide (CRBN) | PEG/Alkyl | 13 | ~1 | >98 | [16] |

| MZ1 | VH032 (VHL) | PEG | 12 | ~19 | ~90 | [16] |

| PROTAC with 0 PEG units | VH032 (VHL) | Alkyne/Triazole | 8 | >1000 | <10 | [16] |

| PROTAC with 4 PEG units | VH032 (VHL) | Alkyne/Triazole/PEG | 20 | ~25 | >90 | [16] |

Table 2: Impact of Linker Composition on Cell Permeability

| PROTAC | Linker Composition | cLogP | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Reference |

| PROTAC 1 | Alkyl | 7.6 | High | [17][18] |

| PROTAC 3 | Alkyl with amide | 5.5 | Medium-Low | [17][18] |

| PROTAC 9 | PEG-like | 3.5 | Low | [17][18] |

Table 3: Binary and Ternary Complex Binding Affinities (Kd) for BRD4 PROTACs

| PROTAC | Binary Kd (PROTAC to VHL) (nM) | Binary Kd (PROTAC to BRD4) (nM) | Ternary Complex Kd (nM) | Cooperativity (α) | Reference |

| MZ1 | 29 | 1 | 1 | >1 (Positive) | [5][19] |

| ARV-771 | N/A | <5 | N/A | N/A | [19] |

Experimental Protocols

Detailed and robust experimental protocols are essential for the successful development and evaluation of PROTACs.

Protocol 1: Western Blot for Determination of DC50 and Dmax

This assay quantifies the extent of target protein degradation following PROTAC treatment.[9][20]

1. Cell Culture and Treatment:

- Seed cells at an appropriate density in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

- Prepare serial dilutions of the PROTAC in the appropriate cell culture medium.

- Treat the cells with varying concentrations of the PROTAC for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

- Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

- Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

- Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

- Collect the supernatant containing the protein lysate.

3. Protein Quantification:

- Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. Sample Preparation and SDS-PAGE:

- Normalize the protein concentration of all samples with lysis buffer.

- Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.

- Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

5. Protein Transfer:

- Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

6. Immunoblotting:

- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

- Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

- Wash the membrane three times with TBST.

- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

- Wash the membrane three times with TBST.

7. Detection and Analysis:

- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

- Quantify the band intensities using image analysis software.

- Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).

- Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (concentration at 50% degradation) and Dmax (maximum degradation).[12][21]

Protocol 2: Isothermal Titration Calorimetry (ITC) for Ternary Complex Analysis

ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters such as binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[22][23]

1. Sample Preparation:

- Dialyze the purified target protein and E3 ligase against the same buffer (e.g., PBS or HEPES, pH 7.4) to ensure a perfect buffer match.

- Prepare the PROTAC solution in the final dialysis buffer. If DMSO is required for solubility, ensure the final DMSO concentration is identical in both the protein and PROTAC solutions.

- Degas all solutions immediately before the experiment.

2. Instrument Setup:

- Set the experimental temperature (e.g., 25°C).

- Thoroughly clean the sample cell and injection syringe.

3. Titration for Binary Interactions (e.g., PROTAC to E3 Ligase):

- Load the E3 ligase solution into the sample cell (e.g., 10-20 µM).

- Load the PROTAC solution into the injection syringe (e.g., 100-200 µM).

- Perform a series of injections of the PROTAC into the E3 ligase solution, allowing the system to reach equilibrium between injections.

4. Titration for Ternary Complex Formation:

- Pre-incubate the PROTAC with a saturating concentration of the target protein.

- Load the E3 ligase solution into the sample cell.

- Titrate the PROTAC/target protein mixture into the E3 ligase solution.

5. Data Analysis:

- Integrate the heat change peaks and subtract the heat of dilution (determined from a control titration of the injectant into buffer).

- Fit the data to a suitable binding model to determine the thermodynamic parameters for both binary and ternary complex formation.

Protocol 3: Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR provides real-time, label-free analysis of binding kinetics (association and dissociation rates) and affinity.[5][10][24]

1. Chip Preparation:

- Immobilize a biotinylated E3 ligase (e.g., VCB complex) onto a streptavidin-coated sensor chip.

2. Binary Interaction Analysis:

- Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to measure the binary binding kinetics.

- Regenerate the sensor surface between injections if necessary.

3. Ternary Complex Analysis:

- Pre-incubate the PROTAC with a near-saturating concentration of the target protein.

- Inject a series of concentrations of the PROTAC/target protein mixture over the immobilized E3 ligase.

4. Data Analysis:

- Fit the sensorgrams to a suitable kinetic model (e.g., 1:1 binding) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for both binary and ternary interactions.

- Calculate the cooperativity factor (α) as the ratio of the binary KD to the ternary KD.[5][10]

Protocol 4: NanoBRET™ Assay for In-Cell Ternary Complex Formation

This cell-based assay allows for the real-time monitoring of ternary complex formation in living cells.[2][6][7]

1. Cell Preparation:

- Co-transfect cells with plasmids encoding the target protein fused to NanoLuc® luciferase and the E3 ligase (e.g., VHL or CRBN) fused to HaloTag®.

2. Assay Setup:

- Add the HaloTag® ligand (fluorescent acceptor) to the cells.

- Add the NanoLuc® substrate.

- Treat the cells with a range of PROTAC concentrations.

3. Measurement:

- Measure both the donor (NanoLuc®) and acceptor (HaloTag® ligand) emission signals.

- Calculate the NanoBRET™ ratio (acceptor emission / donor emission).

4. Data Analysis:

- An increase in the NanoBRET™ ratio indicates the formation of the ternary complex.

- Plot the NanoBRET™ ratio against the PROTAC concentration to generate a dose-response curve.

Visualizing Key Concepts in PROTAC Technology

Experimental Workflow for PROTAC Evaluation

Caption: A typical experimental workflow for the evaluation of PROTACs.

Logical Relationships of Linker Properties

Caption: The influence of linker properties on PROTAC performance.

Conclusion and Future Directions

The linker is an integral and dynamic component of a PROTAC molecule, with its design being a critical determinant of therapeutic success. A deep understanding of how linker length, composition, and attachment points influence ternary complex formation and the overall physicochemical properties of the PROTAC is essential for rational drug design. The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation and optimization of novel PROTACs. As our understanding of the intricate interplay between the POI, PROTAC, and E3 ligase continues to grow, so too will our ability to engineer next-generation protein degraders with enhanced efficacy, selectivity, and drug-like properties, ultimately expanding the therapeutic landscape.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]

- 3. medium.com [medium.com]

- 4. bmglabtech.com [bmglabtech.com]

- 5. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]

- 7. selvita.com [selvita.com]

- 8. medium.com [medium.com]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]

- 12. researchgate.net [researchgate.net]

- 13. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. lifesensors.com [lifesensors.com]

- 22. benchchem.com [benchchem.com]

- 23. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

- 24. aragen.com [aragen.com]

The Enduring Guardian: An In-depth Technical Guide to Carboxybenzyl (Cbz) Protecting Group Chemistry in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The Carboxybenzyl (Cbz or Z) protecting group represents a foundational pillar in the field of peptide synthesis. Introduced in the 1930s by Max Bergmann and Leonidas Zervas, its development was a pivotal moment that transformed peptide synthesis from a complex challenge into a systematic and controllable process. Despite the later emergence of other prominent protecting groups like Boc and Fmoc, the Cbz group continues to be a vital tool in the synthetic chemist's arsenal (B13267) due to its unique stability, reliability, and versatile deprotection methods.[1] This technical guide provides a comprehensive overview of the Cbz protecting group, detailing its core chemistry, experimental protocols, quantitative data, and strategic applications in modern peptide synthesis.

Core Principles and Advantages

The primary function of the Cbz group is to temporarily mask the nucleophilic α-amino group of an amino acid, thereby preventing unwanted side reactions during peptide bond formation. This is achieved by converting the highly reactive amine into a significantly less nucleophilic carbamate.[2] The Cbz group is renowned for its stability across a broad spectrum of reaction conditions, including basic and mildly acidic environments, yet it can be selectively removed under specific and relatively mild conditions.[1]

A key advantage of the Cbz group is its orthogonality to other common protecting groups. It is stable to the acidic conditions used for Boc deprotection (e.g., trifluoroacetic acid) and the basic conditions used for Fmoc removal (e.g., piperidine), allowing for selective deprotection in complex synthetic strategies.[3][4] Furthermore, the introduction of the Cbz group often enhances the crystallinity of amino acid and peptide intermediates, which can facilitate their purification.[5]

Introduction of the Cbz Group: N-Protection

The most prevalent method for introducing the Cbz group is the reaction of an amino acid with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions, a classic example of the Schotten-Baumann reaction. The base is essential to neutralize the hydrochloric acid generated as a byproduct, driving the reaction to completion.[3][6]

General Mechanism for Cbz Protection

The reaction proceeds via a nucleophilic acyl substitution mechanism where the lone pair of the amino group attacks the electrophilic carbonyl carbon of benzyl chloroformate.

Experimental Protocol: Cbz Protection of Alanine

This protocol details the N-protection of L-alanine using benzyl chloroformate.[7]

Materials:

-

L-Alanine

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium hydroxide (B78521) (NaOH)

-

Diethyl ether

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve L-alanine (1.0 eq) in 2 M NaOH solution and cool to 0 °C in an ice bath.

-

Add benzyl chloroformate (1.1 eq) dropwise, while simultaneously adding 2 M NaOH to maintain the pH between 9 and 10. The temperature should be kept below 5 °C.

-

Stir the reaction mixture at room temperature for 2-3 hours.

-

Wash the aqueous layer with diethyl ether to remove any unreacted benzyl chloroformate.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl to precipitate the Cbz-L-Alanine.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

Quantitative Data for Cbz Protection

The following table summarizes representative yields for the Cbz protection of various amines under different conditions.

| Substrate | Reagents and Conditions | Yield (%) | Reference(s) |

| General Amines | Cbz-Cl, NaHCO₃, THF/H₂O, 0°C to RT | 90 | [3] |

| Various Amines | Cbz-Cl, PEG-400, Room Temperature | 90-98 | [3] |

| Aliphatic/Aromatic Amines | Cbz-Cl, H₂O, Room Temperature | 85-96 | [3] |

| Amino Acid Esters | Cbz-Cl, H₂O, Room Temperature | 93-95 | [3] |

Cleavage of the Cbz Group: Deprotection Strategies

The selective removal of the Cbz group is a critical step in peptide synthesis. Several methods are available, with the choice depending on the presence of other functional groups in the peptide and the overall synthetic strategy.

Catalytic Hydrogenolysis

This is the most common and generally the mildest method for Cbz deprotection. It involves the cleavage of the benzylic C-O bond using a palladium catalyst and a hydrogen source.[1] The byproducts are toluene (B28343) and carbon dioxide, which are volatile and easily removed.

Hydrogen Source:

-

Hydrogen Gas (H₂): The classic method involves using hydrogen gas, typically with a palladium on carbon (Pd/C) catalyst.[8]

-

Transfer Hydrogenolysis: This approach uses a hydrogen donor molecule, such as ammonium (B1175870) formate (B1220265) or formic acid, which is often more convenient and safer for standard laboratory setups.[8]

This protocol describes the deprotection of a Cbz-protected peptide using hydrogen gas.[3]

Materials:

-

Cbz-protected peptide

-

10% Palladium on carbon (Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas source (e.g., balloon or hydrogenator)

-

Inert gas (e.g., Nitrogen or Argon)

-

Celite™

Procedure:

-

Dissolve the Cbz-protected peptide in a suitable solvent like MeOH in a round-bottom flask.

-

Carefully add the 10% Pd/C catalyst to the solution.

-

Purge the flask with an inert gas, then evacuate and backfill with hydrogen gas. Repeat this cycle three times.

-

Stir the suspension vigorously under a hydrogen atmosphere at room temperature for 1-16 hours, monitoring the reaction by TLC.

-

Upon completion, carefully filter the mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with the solvent and combine the filtrates.

-

Concentrate the filtrate under reduced pressure to yield the deprotected peptide.

Acidic Cleavage

Strong acidic conditions can also cleave the Cbz group. This method is particularly useful when the peptide contains functional groups that are sensitive to catalytic hydrogenolysis, such as alkenes or alkynes.[1] The most common reagent for this purpose is a solution of hydrogen bromide in acetic acid (HBr/AcOH).[1]

This protocol is for the acidic cleavage of the Cbz group.[2]

Materials:

-

Cbz-protected peptide

-

33% Hydrogen bromide in acetic acid (HBr/AcOH)

-

Diethyl ether

Procedure:

-

Dissolve the Cbz-protected peptide in a 33% solution of HBr in acetic acid.

-

Stir the mixture at room temperature for 20 minutes to 1 hour.

-

Add diethyl ether to the reaction mixture to precipitate the deprotected peptide as its hydrobromide salt.

-

Isolate the precipitate by filtration or decantation and wash with diethyl ether.

-

Dry the product under vacuum.

Quantitative Data for Cbz Deprotection

The following table provides a comparison of different Cbz deprotection methods.

| Deprotection Method | Reagents & Conditions | Substrate Example | Yield (%) | Reference(s) |

| Catalytic Hydrogenation | H₂, Pd/C (5-10%), MeOH or EtOH, rt, 1-24 h | N-Cbz-aniline | 98 | [9] |

| H₂, Pd/C (5-10%), MeOH or EtOH, rt, 1-24 h | N-Cbz-L-phenylalanine | >95 | [9] | |

| Transfer Hydrogenation | Ammonium formate, Pd/C, MeOH, reflux, 1-3 h | N-Cbz protected peptides | >90 | [9] |

| NaBH₄, Pd/C, MeOH, rt, 5-15 min | N-Cbz aromatic amines | 93-98 | [9] | |

| Acidic Cleavage | 33% HBr in Acetic Acid, rt, 1-4 h | N-Cbz peptides | >90 | [7][9] |

| Lewis Acid-Mediated | AlCl₃, HFIP, rt, 2-16 h | N-Cbz Amines | >90 | [10] |

Strategic Workflow in Peptide Synthesis

The Cbz group was instrumental in the development of solution-phase peptide synthesis, a stepwise process that allows for the purification of intermediates at each stage.

Solution-Phase Peptide Synthesis Workflow

While less common in modern solid-phase peptide synthesis (SPPS) for chain elongation due to the prevalence of the Fmoc group, the Cbz group is still widely used for the protection of side chains (e.g., in lysine) and for the N-terminal protection of the final peptide.[11][12] The Cbz group's stability to the acidic conditions of peptide cleavage from the resin in Boc-SPPS and its stability to the basic conditions of Fmoc removal in Fmoc-SPPS make it a valuable orthogonal protecting group in these methodologies.[12][13]

Potential Side Reactions

While the Cbz group is generally robust, some side reactions can occur under certain conditions.

-

Racemization: During the Cbz protection of amino acids under strongly basic conditions (pH > 10), there is a risk of racemization at the α-carbon.[5] The formation of an oxazolone (B7731731) intermediate can facilitate the loss of stereochemical integrity.[14][15]

-

Over-reduction: In catalytic hydrogenolysis, other reducible functional groups in the peptide, such as nitro groups or alkynes, may also be reduced.[16]

-

N-Benzylation: Incomplete hydrogenolysis or insufficient hydrogen can sometimes lead to the formation of N-benzyl byproducts.[5]

-

Benzyl Cation Formation: During acidic cleavage with HBr/AcOH, the formation of a benzyl cation can lead to the alkylation of sensitive residues like tryptophan or methionine. The use of scavengers can mitigate this side reaction.[11]

Conclusion

The Carboxybenzyl protecting group, with its rich history and proven reliability, remains an indispensable tool for chemists in peptide synthesis and drug development. Its straightforward introduction, stability under a range of conditions, and multiple deprotection pathways—particularly its orthogonality to the widely used Boc and Fmoc groups—ensure its continued relevance in modern synthetic strategies. A thorough understanding of its chemistry, quantitative performance, and the detailed experimental protocols outlined in this guide is essential for its successful application in the synthesis of complex peptides and other nitrogen-containing molecules.

References

- 1. glaserr.missouri.edu [glaserr.missouri.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Cbz-Protected Amino Groups [organic-chemistry.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. peptide.com [peptide.com]

- 14. peptide.com [peptide.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Core Principles of Bioconjugation with PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Transformative Role of PEGylation in Bioconjugation

Bioconjugation, the chemical linking of two or more molecules, at least one of which is a biomolecule, has become a cornerstone of modern biotechnology and pharmaceutical development. A pivotal technology within this field is PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to molecules such as proteins, peptides, antibodies, and small-molecule drugs.[1] PEG is a hydrophilic, biocompatible, and non-immunogenic polymer that, when used as a linker, imparts a range of beneficial properties to the resulting bioconjugate.[2][3]

This technical guide provides a comprehensive overview of the fundamental principles of bioconjugation utilizing PEG linkers. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively design, synthesize, and characterize PEGylated bioconjugates. We will delve into the core chemistries, provide detailed experimental protocols, present quantitative data for informed decision-making, and visualize key workflows and concepts.

The primary advantages of employing PEG linkers in bioconjugation include:

-

Enhanced Pharmacokinetics: PEGylation significantly increases the hydrodynamic radius of a molecule, which in turn reduces its renal clearance and prolongs its circulation half-life in the body. This leads to sustained therapeutic effects and allows for less frequent dosing.[4][5]

-

Improved Solubility and Stability: The hydrophilic nature of PEG enhances the aqueous solubility of hydrophobic molecules and can protect the conjugated biomolecule from enzymatic degradation and aggregation.[6]

-

Reduced Immunogenicity: The flexible PEG chains can "mask" immunogenic epitopes on the surface of a therapeutic protein, thereby reducing the likelihood of an adverse immune response from the host system.[7]

-

Controlled Drug Release: Cleavable PEG linkers can be engineered to release a therapeutic payload under specific physiological conditions, such as the acidic microenvironment of a tumor or the reducing environment within a cell.[8]

Fundamentals of PEG Linker Chemistry and Architecture

The versatility of PEG linkers stems from the wide array of available chemical functionalities and structural architectures. Understanding these is critical for designing a successful bioconjugation strategy.

PEG Linker Architectures

PEG linkers can be broadly categorized based on their overall shape:

-

Linear PEGs: The simplest form, consisting of a single PEG chain with functional groups at one or both ends.

-

Branched PEGs: These linkers have multiple PEG arms extending from a central core. This architecture provides a greater shielding effect and can lead to a larger hydrodynamic radius compared to linear PEGs of the same molecular weight.[9]

-

Multi-Arm PEGs: A more complex branched structure with several PEG arms, often used for creating hydrogels or for multivalent conjugation strategies where multiple molecules are attached to a single core.

Functional Chemistries for Bioconjugation

The choice of reactive functional groups on the PEG linker is dictated by the available functional groups on the biomolecule to be modified. The most common conjugation chemistries are summarized below.

1. Amine-Reactive Chemistry (via NHS Esters): This is one of the most widely used methods, targeting the primary amines found on the N-terminus of proteins and the side chains of lysine (B10760008) residues. N-hydroxysuccinimide (NHS) esters react with amines under mild pH conditions (typically 7.2-8.5) to form stable amide bonds.[10][11]

2. Thiol-Reactive Chemistry (via Maleimides): This chemistry offers a higher degree of site-specificity by targeting the sulfhydryl groups of cysteine residues, which are generally less abundant than lysines. Maleimide groups react with thiols at a slightly acidic to neutral pH (6.5-7.5) to form a stable thioether bond.[6][9]

3. "Click" Chemistry (Azide-Alkyne Cycloadditions): Click chemistry refers to a class of reactions that are highly efficient, specific, and bioorthogonal (meaning they do not interfere with native biological processes). The most common forms used in bioconjugation are:

- Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): A rapid and high-yielding reaction between an azide (B81097) and a terminal alkyne, catalyzed by copper(I).[12]

- Strain-promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that utilizes a strained cyclooctyne (B158145) to react with an azide. This is particularly useful for in vivo applications where the toxicity of copper is a concern.[12]

Cleavable vs. Non-Cleavable Linkers

A critical design choice in many applications, particularly in drug delivery, is whether to use a cleavable or non-cleavable linker.

-

Non-Cleavable Linkers: These form a stable, permanent bond between the PEG and the biomolecule. The release of a conjugated drug, for example, relies on the complete degradation of the carrier molecule (e.g., an antibody) within the cell.[13][14] This generally leads to higher stability in circulation.[15][16]

-

Cleavable Linkers: These are designed to break under specific physiological conditions, enabling controlled release of the payload. Common cleavage mechanisms include:

-

pH-sensitive (e.g., Hydrazones): Cleaved in the acidic environment of endosomes and lysosomes.[17]

-

Redox-sensitive (e.g., Disulfides): Cleaved in the reducing intracellular environment where glutathione (B108866) concentrations are high.[18]

-

Enzyme-sensitive (e.g., Peptide linkers): Cleaved by specific proteases, such as cathepsins, that are overexpressed in tumor cells.[8][19]

-

Quantitative Data for PEG Linker Selection

The selection of an appropriate PEG linker requires careful consideration of several quantitative parameters. The following tables summarize key data to aid in this decision-making process.

Table 1: Comparative Analysis of Common PEGylation Chemistries

| Feature | NHS Ester Chemistry | Maleimide Chemistry | Click Chemistry (CuAAC & SPAAC) |

| Target Residue | Primary amines (Lysine, N-terminus)[20] | Thiols (Cysteine)[20] | Azides and Alkynes[12] |

| Bond Formed | Amide[20] | Thioether[20] | Triazole[12] |

| Optimal pH | 7.2 - 8.5[10] | 6.5 - 7.5[10] | Wide range (typically 4-11)[12] |

| Reaction Kinetics | Relatively fast (30-60 minutes at RT)[12] | Very fast (minutes to a few hours at RT)[12] | Very fast (often complete in < 1 hour)[12] |

| Typical Yield | Generally high, but can be variable[12] | High | Typically very high and quantitative[12] |

| Specificity | Moderate; can lead to heterogeneous products[12] | High; allows for site-specific conjugation[6] | Very high and bioorthogonal[12] |

| Linkage Stability | Very high (stable amide bond)[12] | High, but can undergo retro-Michael reaction[11] | Very high (stable triazole ring)[12] |

Table 2: Impact of PEG Molecular Weight on Protein Half-Life

| Protein | PEG Molecular Weight (kDa) | Half-Life (Unmodified) | Half-Life (PEGylated) | Fold Increase | Reference |

| Adenosine Deaminase (ADA) | 5 (multiple) | minutes | 48-72 hours | >1000 | [21] |

| Filgrastim (G-CSF) | 20 | 3.5-3.8 hours | 42 hours | ~11-12 | [21] |

| Interferon α-2a | 20 | 1.2 hours | 13.3 hours | ~11 | [9] |

| Interferon α-2a | 40 | 1.2 hours | 34.1 hours | ~28 | [9] |

| Interferon α-2a | 60 | 1.2 hours | 49.3 hours | ~41 | [9] |

| rhTIMP-1 | 20 | 1.1 hours | 28 hours | ~25 | [22] |

Note: Half-life can vary depending on the animal model and specific experimental conditions.

Table 3: In Vivo Stability of Cleavable vs. Non-Cleavable Linkers

| Linker Type | Cleavage Mechanism | Relative Plasma Stability | Common Application |

| Non-Cleavable | Proteolytic degradation of the carrier | Very High[15][16] | ADCs where the drug-linker-amino acid metabolite is active[13] |

| Cleavable (Peptide) | Enzymatic (e.g., Cathepsins) | High in human plasma, but can be lower in rodent plasma[19] | ADCs for targeted cancer therapy[8] |

| Cleavable (Hydrazone) | pH-sensitive (acidic) | Moderate; stable at neutral pH, cleaves at acidic pH[17] | Drug delivery to endosomes/lysosomes |

| Cleavable (Disulfide) | Redox-sensitive (Glutathione) | High in circulation, cleaved intracellularly[18] | Intracellular drug delivery |

Experimental Protocols

This section provides detailed methodologies for the most common PEGylation reactions.

Protocol 1: Amine PEGylation using an NHS-Ester PEG

This protocol describes the conjugation of an N-hydroxysuccinimide (NHS) ester-activated PEG to a protein via its primary amine groups.[6]

Materials:

-

Protein to be PEGylated (1-10 mg/mL in amine-free buffer)

-

PEG-NHS Ester (e.g., mPEG-NHS)

-

Amine-free buffer (e.g., 0.1 M sodium phosphate (B84403), 0.15 M NaCl, pH 7.2-8.0)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., size-exclusion chromatography or ion-exchange chromatography)

Procedure:

-

Protein Preparation: Ensure the protein solution is in an amine-free buffer. If buffers like Tris or glycine (B1666218) are present, perform a buffer exchange into the reaction buffer.

-

PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in a small amount of anhydrous DMF or DMSO to a concentration of 10-20 mg/mL. Note: NHS esters are moisture-sensitive and hydrolyze in aqueous solutions.

-

Conjugation Reaction: a. Calculate the desired molar excess of PEG-NHS ester to protein (a 10- to 50-fold molar excess is a common starting point).[15] b. Slowly add the calculated volume of the PEG-NHS ester solution to the stirring protein solution. The final concentration of the organic solvent should not exceed 10%. c. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

-

Quenching the Reaction (Optional): Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted PEG-NHS ester. Incubate for 30 minutes at room temperature.

-

Purification: Purify the PEGylated protein from unreacted PEG and byproducts using an appropriate chromatography method such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).[5][23]

-

Characterization: Analyze the purified conjugate by SDS-PAGE to visualize the increase in molecular weight and by SEC or mass spectrometry to determine the degree of PEGylation.

Protocol 2: Thiol-Specific PEGylation using a Maleimide-PEG

This protocol outlines the conjugation of a maleimide-activated PEG to a biomolecule containing a free thiol group.[9]

Materials:

-

Thiol-containing biomolecule (e.g., cysteine-containing peptide or protein)

-

PEG-Maleimide

-

Thiol-free, degassed buffer (e.g., 0.1 M phosphate buffer, 5 mM EDTA, pH 6.5-7.5)

-

Reducing agent (if needed, e.g., TCEP)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Biomolecule Preparation: a. Dissolve the biomolecule in the degassed reaction buffer. b. If the thiol groups are in disulfide bonds, they must be reduced first. Incubate the protein with a 10-fold molar excess of a reducing agent like TCEP for 30 minutes at room temperature. Remove the reducing agent immediately before PEGylation using a desalting column.

-

PEG-Maleimide Solution Preparation: Prepare a stock solution of PEG-Maleimide in the reaction buffer or a compatible organic solvent (if necessary) immediately before use.

-

Conjugation Reaction: a. Add a 10- to 20-fold molar excess of PEG-Maleimide to the thiol-containing biomolecule solution. b. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

-

Purification: Separate the PEGylated conjugate from unreacted PEG-Maleimide and biomolecule using size-exclusion chromatography.

-

Characterization: Confirm successful conjugation using SDS-PAGE and mass spectrometry.

Protocol 3: Click Chemistry PEGylation (SPAAC Example)

This protocol describes the copper-free click reaction between a DBCO-functionalized PEG and an azide-modified biomolecule.

Materials:

-

Azide-modified biomolecule

-

DBCO-PEG linker

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Purification system (e.g., SEC or affinity chromatography)

Procedure:

-

Reactant Preparation: Dissolve the azide-modified biomolecule and the DBCO-PEG in the reaction buffer.

-

Conjugation Reaction: a. Combine the azide-modified biomolecule and DBCO-PEG in the reaction buffer. A 3:1 molar ratio of DBCO-PEG to the azide-modified molecule is a good starting point.[23] b. Incubate the reaction for 1-18 hours at room temperature or 37-50°C, depending on the reactivity of the specific DBCO reagent.[23] The reaction can be monitored by LC-MS.

-

Purification: Purify the resulting PEGylated conjugate using a suitable chromatography method to remove excess DBCO-PEG.

-

Characterization: Verify the successful conjugation and purity of the product using techniques such as mass spectrometry, HPLC, and SDS-PAGE.

Visualizing Core Concepts with Graphviz

Diagrams are invaluable for understanding complex workflows and relationships in bioconjugation. The following diagrams are rendered using the DOT language.

General Workflow for Protein PEGylation

Caption: A typical experimental workflow for the bioconjugation of a protein with a PEG linker.

Decision Tree for PEG Linker Selection

Caption: A simplified decision-making process for selecting an appropriate PEG linker chemistry.

Mechanism of Action for a PEGylated Antibody-Drug Conjugate (ADC)

References

- 1. scielo.br [scielo.br]

- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 3. adcreview.com [adcreview.com]

- 4. PEGylated Proteins: How Much Does Molecular Weight Matter? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Adverse Impacts of PEGylated Protein Therapeutics: A Targeted Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biopharminternational.com [biopharminternational.com]

- 7. Effect of PEGylation on the Adsorption and Binding Strength of Plasma Proteins to Nanoparticle Surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Cleavable & Non- Cleavable Linkers with Antibody-Drug Conjugates | AxisPharm [axispharm.com]

- 14. researchgate.net [researchgate.net]

- 15. biopharminternational.com [biopharminternational.com]

- 16. researchgate.net [researchgate.net]

- 17. medium.com [medium.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. DOT Language | Graphviz [graphviz.org]

- 21. kinampark.com [kinampark.com]

- 22. Site-specific, efficient and stable PEGylation - UCL Discovery [discovery.ucl.ac.uk]

- 23. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis using Cbz-NH-PEG12-C2-acid

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of Cbz-NH-PEG12-C2-acid

Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that simply block a protein's function, PROTACs facilitate the complete removal of the target protein.[3] A PROTAC molecule is composed of three key elements: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][4] By bringing the POI and an E3 ligase into close proximity, the PROTAC mediates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[5][6]

The linker is a critical component of a PROTAC, influencing its efficacy by affecting its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).[7] Polyethylene glycol (PEG) linkers are widely employed in PROTAC design due to their ability to enhance solubility and provide flexibility for optimal ternary complex formation.[7]

This document provides detailed application notes and protocols for the synthesis and evaluation of PROTACs utilizing the This compound linker. This linker features a 12-unit PEG chain to confer hydrophilicity and a defined length, a terminal carboxylic acid for conjugation to an amine-functionalized ligand, and a carboxybenzyl (Cbz)-protected amine for a controlled, sequential synthesis strategy.[8][9]

Properties of this compound

A clear understanding of the linker's properties is essential for its effective use in PROTAC synthesis.

| Property | Value | Reference |

| IUPAC Name | 1-{[(benzyloxy)carbonyl]amino}-3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxanonatriacontan-39-oic acid | [10] |

| CAS Number | 1334177-88-6 | [10] |

| Molecular Formula | C₃₅H₆₁NO₁₆ | [8][10] |

| Molecular Weight | 751.86 g/mol | [8][10] |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in DMSO, DMF, and other polar organic solvents | [2] |

| Storage | Store at -20°C for long-term storage, protected from light and moisture. | [2][8] |

PROTAC Signaling Pathway

The mechanism of action for a PROTAC involves hijacking the cell's natural protein degradation machinery. The following diagram illustrates this signaling pathway.

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol outlines a two-step synthesis of a PROTAC, starting with the coupling of an amine-containing POI ligand to the this compound linker, followed by Cbz deprotection and coupling to an E3 ligase ligand containing a carboxylic acid.

Step 1a: Amide Coupling of POI Ligand to the Linker

-

Reagents and Materials:

-

Amine-containing POI ligand (POI-NH₂)

-

This compound

-

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Nitrogen atmosphere

-

Standard glassware for organic synthesis

-

-

Procedure:

-

Under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.[7]

-

Add a solution of the POI-NH₂ (1.1 eq) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the Cbz-protected POI-linker intermediate.

-

Step 1b: Cbz Deprotection

-

Reagents and Materials:

-

Cbz-protected POI-linker intermediate

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH) or Ethyl Acetate

-

Hydrogen gas (H₂) balloon

-

-

Procedure:

-

Dissolve the Cbz-protected intermediate in methanol.[11]

-

Add 10% Pd/C catalyst to the solution.

-

Purge the reaction flask with H₂ gas and maintain a hydrogen atmosphere using a balloon.

-

Stir the reaction at room temperature for 2-4 hours, or until TLC or LC-MS indicates complete consumption of the starting material.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the amine-functionalized POI-linker intermediate, which is often used in the next step without further purification.

-

Step 1c: Amide Coupling of E3 Ligase Ligand to the POI-Linker Intermediate

-

Reagents and Materials:

-

Amine-functionalized POI-linker intermediate

-

Carboxylic acid-containing E3 ligase ligand (E3-COOH)

-

HATU

-

DIPEA

-

Anhydrous DMF

-

-

Procedure:

-

Under a nitrogen atmosphere, dissolve the E3-COOH (1.0 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature.[12]

-

Add a solution of the amine-functionalized POI-linker intermediate (1.1 eq) in anhydrous DMF.

-

Stir the reaction at room temperature overnight and monitor by LC-MS.

-

Upon completion, purify the final PROTAC directly from the reaction mixture using preparative reversed-phase HPLC (RP-HPLC).[13]

-

Lyophilize the pure fractions to obtain the final PROTAC as a solid.

-

Characterize the final product by LC-MS and NMR.

-

Caption: General workflow for the synthesis of a PROTAC.

Protocol 2: Western Blot for Determining Target Protein Degradation (DC₅₀/Dₘₐₓ)

This protocol is used to quantify the extent of POI degradation induced by a PROTAC.[3][14]

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates at a density that allows for logarithmic growth and will result in 70-80% confluency at the time of harvest.[15]

-

Allow cells to adhere overnight.

-

Prepare serial dilutions of the PROTAC in fresh cell culture medium. A typical concentration range is 0.1 nM to 10,000 nM. Include a vehicle control (e.g., 0.1% DMSO).[15]

-

Replace the medium in each well with the PROTAC-containing medium and incubate for a predetermined time (e.g., 6, 12, or 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS.

-

Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against the target protein overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.[15]

-

Strip the membrane and re-probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

-

Data Analysis:

-

Quantify band intensities using densitometry software (e.g., ImageJ).

-

Normalize the target protein band intensity to the corresponding loading control.

-

Calculate the percentage of remaining protein relative to the vehicle-treated control.

-

Plot the percentage of protein remaining against the log of the PROTAC concentration and fit a dose-response curve to determine the DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values.

-

| Parameter | Description | Typical Value Range |

| DC₅₀ | The concentration of PROTAC that induces 50% degradation of the target protein. | Sub-nanomolar to micromolar |

| Dₘₐₓ | The maximum percentage of target protein degradation achieved. | >80% for effective PROTACs |

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay assesses the passive permeability of a PROTAC across an artificial lipid membrane.[1][16]

-

Materials:

-

96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm)

-

96-well acceptor plates

-

Phospholipid solution (e.g., 2% (w/v) lecithin (B1663433) in dodecane)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Test PROTAC and control compounds

-

LC-MS/MS system for analysis

-

-

Procedure:

-

Membrane Coating: Apply 5 µL of the phospholipid solution to the filter of each well in the 96-well filter plate and allow the solvent to evaporate.

-

Acceptor Solution: Fill the wells of the 96-well acceptor plate with 300 µL of PBS.

-

Donor Solution: Prepare solutions of the test PROTAC and control compounds in PBS at a final concentration (e.g., 10 µM).

-

Assay Assembly: Place the filter plate onto the acceptor plate. Add 150 µL of the donor solution to each well of the filter plate.

-

Incubation: Incubate the plate assembly at room temperature for 4 to 18 hours with gentle shaking.

-

Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

-

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = [(-VD * VA) / ((VD + VA) * Area * Time)] * ln(1 - [CA] / [Cequilibrium]) Where VD is the volume of the donor well, VA is the volume of the acceptor well, Area is the surface area of the membrane, Time is the incubation time, [CA] is the concentration in the acceptor well, and [Cequilibrium] is the theoretical equilibrium concentration.

-

| Permeability Classification | Papp (x 10⁻⁶ cm/s) |

| High | > 5 |

| Medium | 1 - 5 |

| Low | < 1 |

Protocol 4: Fluorescence Polarization (FP) Assay for Ternary Complex Formation

This assay can be used to measure the binding affinity and cooperativity of the ternary complex formation.[17][18]

-

Principle: A fluorescently labeled ligand for either the POI or the E3 ligase is used. When the labeled ligand is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to its protein partner and subsequent formation of the large ternary complex, the tumbling rate slows down, leading to an increase in fluorescence polarization.

-

Materials:

-

Purified POI and E3 ligase proteins

-

Fluorescently labeled ligand (e.g., a fluorescently tagged version of the POI or E3 ligase ligand)

-

Synthesized PROTAC

-

Assay buffer

-

Microplate reader with fluorescence polarization capabilities

-

-

Procedure:

-

Binary Binding: First, determine the binding affinity of the fluorescent ligand to its protein partner by titrating the protein into a fixed concentration of the fluorescent ligand and measuring the change in fluorescence polarization.

-

Ternary Complex Formation: To assess ternary complex formation, a fixed concentration of the fluorescent ligand and its protein partner are pre-incubated. The PROTAC is then titrated into this mixture, followed by the addition of the third component (the other protein). The change in fluorescence polarization is measured.

-

-

Data Analysis:

-

The data is fitted to appropriate binding models to determine the dissociation constants (Kd) for the binary and ternary complexes.

-

The cooperativity (α) of ternary complex formation can be calculated as the ratio of the binary binding affinities in the absence and presence of the other protein. An α value greater than 1 indicates positive cooperativity, meaning the binding of one component enhances the binding of the other.

-

Experimental and Synthesis Workflow Overview

The following diagram provides a comprehensive overview of the entire process from PROTAC synthesis to its biological evaluation.

Caption: A comprehensive workflow for PROTAC development.

Conclusion

The this compound linker is a versatile tool for the synthesis of PROTACs, offering a balance of hydrophilicity, flexibility, and synthetic tractability. The provided protocols offer a robust framework for the synthesis and evaluation of PROTACs using this linker. Successful development of potent and effective PROTACs relies on a systematic approach that combines rational design, efficient chemical synthesis, and comprehensive biological characterization. The methodologies detailed in these application notes will aid researchers in advancing their targeted protein degradation programs.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. This compound | PROTAC Linker | TargetMol [targetmol.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Page loading... [guidechem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. rsc.org [rsc.org]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Ternary complex formation - Profacgen [profacgen.com]

- 18. tandfonline.com [tandfonline.com]

Application Note: Cbz-NH-PEG12-C2-acid Conjugation to Primary Amines

Introduction

This application note provides a detailed protocol for the conjugation of Cbz-NH-PEG12-C2-acid to primary amines, a critical step in the synthesis of various bioconjugates, including Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs). The this compound is a bifunctional linker featuring a carboxybenzyl (Cbz) protected amine, a 12-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and provide spatial separation, and a terminal carboxylic acid. The carboxylic acid moiety can be efficiently coupled to primary amines on proteins, peptides, or small molecule ligands through the formation of a stable amide bond. This process is typically facilitated by carbodiimide (B86325) chemistry, such as the use of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in the presence of N-hydroxysuccinimide (NHS) or its sulfo-derivative (Sulfo-NHS).

Principle of the Reaction

The conjugation process involves a two-step reaction. First, the carboxylic acid group of this compound is activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and can be hydrolyzed, leading to the regeneration of the carboxylic acid and a low conjugation yield. To mitigate this, NHS or Sulfo-NHS is added to react with the O-acylisourea intermediate, forming a more stable amine-reactive NHS ester. In the second step, this NHS ester readily reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS as a byproduct. The use of Sulfo-NHS is preferred for reactions in aqueous buffers as it increases the solubility of the activated linker.

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in Table 1.

Table 1: Materials and Reagents

| Reagent/Material | Supplier | Catalog # | Notes |

| This compound | BroadPharm | BP-22359 | Store at -20°C |

| N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) | Thermo Fisher Scientific | 22980 | Store at 4°C, desiccated |

| N-hydroxysuccinimide (NHS) | Thermo Fisher Scientific | 24500 | Store at room temperature, desiccated |

| N-hydroxysulfosuccinimide (Sulfo-NHS) | Thermo Fisher Scientific | 24510 | Store at 4°C, desiccated |

| Dimethylformamide (DMF), Anhydrous | Sigma-Aldrich | 227056 | For non-aqueous reactions |

| Phosphate-Buffered Saline (PBS), 10X | Thermo Fisher Scientific | AM9625 | For aqueous reactions |

| 2-(N-morpholino)ethanesulfonic acid (MES) Buffer | Sigma-Aldrich | M3671 | Alternative activation buffer |

| Primary Amine-Containing Molecule (e.g., Protein, Peptide) | N/A | N/A | User-provided |

| Spin Desalting Columns | Thermo Fisher Scientific | 89882 | For purification |

| HPLC System with C18 column | Agilent Technologies | 1260 Infinity II | For analysis and purification |

Experimental Protocols

Two distinct protocols are provided below: one for conjugation in an organic solvent, suitable for small molecules, and another for conjugation in an aqueous buffer, ideal for proteins and other biomolecules.

Protocol 1: Conjugation in Organic Solvent (e.g., DMF)